molecular formula C13H24N2O5 B2494664 (2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid CAS No. 53481-49-5

(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid

Cat. No.: B2494664
CAS No.: 53481-49-5
M. Wt: 288.344
InChI Key: SNKREAYNFLPVKN-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid is a structurally complex amino acid derivative. Its core structure features a pentanoic acid backbone with stereochemical specificity at the 2S and 3S positions. Key functional groups include:

  • A tert-butyloxycarbonyl (Boc) protecting group attached via a urea linkage to an acetyl moiety.
  • A methyl substituent at the 3S position, contributing to steric and electronic modulation.

This compound is likely designed for applications in medicinal chemistry, where the Boc group enhances stability during synthesis and modulates bioavailability.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-6-8(2)10(11(17)18)15-9(16)7-14-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKREAYNFLPVKN-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid, commonly referred to as a derivative of a peptide-like compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₂₁N₃O₄
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 124073-08-1

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in biological pathways. Its structure suggests it may function as an inhibitor or modulator in various biochemical processes, particularly in peptide synthesis and metabolism.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the amino acid derivatives allows for potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors that regulate physiological responses, contributing to its therapeutic effects.

Biological Activity Overview

The biological activity of (2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid has been investigated in various studies:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. Studies have shown that derivatives similar to this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Preliminary studies suggest potential anticancer activity. The compound's structural analogs have been tested for their ability to induce apoptosis in cancer cells, showing promise in targeting specific cancer types.

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Methodology : Disk diffusion method was used to assess the inhibition zones.
    • Results : The compound demonstrated significant inhibition compared to control groups, indicating strong antimicrobial activity.
  • Anticancer Research :
    • Objective : To investigate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was employed to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was observed, suggesting potential as an anticancer agent.

Data Tables

Biological ActivityTest Organism/Cell LineInhibition Zone (mm)IC50 (µM)
AntimicrobialStaphylococcus aureus15N/A
AnticancerHeLa CellsN/A25
MCF-7 CellsN/A30

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Structural Features Key Differences vs. Target Compound Potential Impact on Properties Reference
(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid Trifluoroethoxycarbonyl group instead of Boc Fluorinated side chain Increased lipophilicity; altered metabolic stability
(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid Phenylmethoxycarbonyl (Z) group instead of Boc-protected acetyl Bulky aromatic protective group Enhanced steric hindrance; reduced enzymatic cleavage
(2S,3S)-2-amino-3-methylpentanoic acid No acyl or protective groups; free amino and carboxylic acid Simplified structure Higher solubility; reduced synthetic utility
(S)-2-amino-3,3-dimethyl-5-phenylpentanoic acid Dimethyl and phenyl substituents on the backbone Aromatic and branched alkyl groups Potential for π-π interactions; altered binding affinity

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